![molecular formula C21H22FNO2S2 B2939801 N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-naphthalenesulfonamide CAS No. 339104-50-6](/img/structure/B2939801.png)
N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-naphthalenesulfonamide, also known as ML277, is a small molecule inhibitor that targets the ion channel Kv7.2/7.3. This compound has gained attention in the scientific community due to its potential therapeutic applications in treating neurological disorders such as epilepsy and neuropathic pain.
Aplicaciones Científicas De Investigación
Anticancer Activity
A study on sulfonamidoethylenediamine substituents in Ru(II) arene anticancer catalysts, which included compounds with a 4-fluorobenzyl component, demonstrated that these complexes catalyze the reduction of NAD+ to 1,4-NADH, showing significant antiproliferative activity against A2780 human ovarian cancer cells. This suggests potential applications in cancer therapy (Feng Chen et al., 2018).
Protein Kinase Inhibition
Isoquinolinesulfonamides, including naphthalenesulfonamides, have been found to inhibit cyclic nucleotide-dependent protein kinases significantly, impacting cellular processes critical for various diseases, indicating a potential for therapeutic applications (H. Hidaka et al., 1984).
Enzyme Inhibition
Research on carbonic anhydrase inhibitors identified halogenated sulfonamides as potent inhibitors of tumor-associated isozyme IX, suggesting applications in the development of new antitumor agents (M. Ilies et al., 2003).
Antibacterial Agents
N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides have been synthesized and shown to be potent antibacterial agents, highlighting the potential for developing new antibiotics (M. Abbasi et al., 2015).
Drug-Induced Allergies Investigation
Studies on the antigenicity of sulfanilamide and its metabolites using fluorescent-labelled compounds provide insights into drug-induced allergies, offering a basis for safer drug development and use (R. Eyanagi et al., 2005).
Propiedades
IUPAC Name |
N-[2-[(4-fluorophenyl)methylsulfanyl]-2-methylpropyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO2S2/c1-21(2,26-14-16-7-10-19(22)11-8-16)15-23-27(24,25)20-12-9-17-5-3-4-6-18(17)13-20/h3-13,23H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPNPLYPNFIVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CC2=CC=CC=C2C=C1)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-naphthalenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

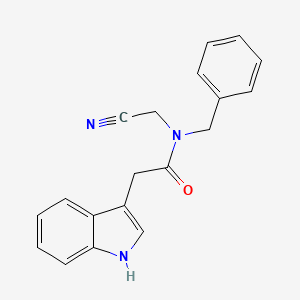
![4-benzoyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2939720.png)
![N-(6-Amino-4-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2939722.png)
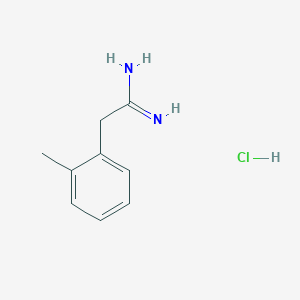


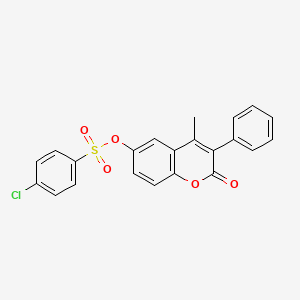
![3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2939732.png)
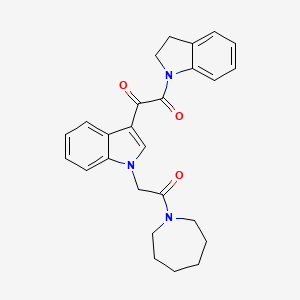
![4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2939734.png)
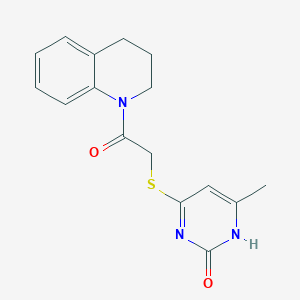
![Methyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2939739.png)
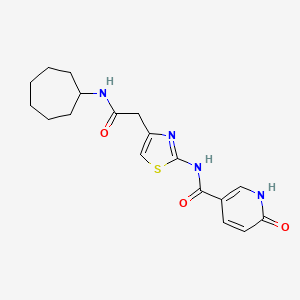
![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2939741.png)